molecular formula C10H18N2O5S B1335199 1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid CAS No. 897766-44-8

1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid

Katalognummer B1335199
CAS-Nummer: 897766-44-8
Molekulargewicht: 278.33 g/mol
InChI-Schlüssel: LGXOWZOKHYBFFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C10H18N2O5S . It has a molecular weight of 278.33 g/mol . This compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O5S/c13-10(14)9-1-3-11(4-2-9)18(15,16)12-5-7-17-8-6-12/h9H,1-8H2,(H,13,14) . Its canonical SMILES representation is C1CN(CCC1C(=O)O)S(=O)(=O)N2CCOCC2 .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 95.5 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 278.09364285 g/mol .

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Applications

  • Cathepsin S Inhibition : A study by Latli et al. (2012) details the synthesis of a potent reversible and selective cathepsin S inhibitor, which includes a morpholine-4-carboxylic acid derivative. This compound could be significant in the development of new therapeutic agents (Latli et al., 2012).

  • Anti-Cancer Activity : Research by Allison et al. (2006) discovered a novel series of cholecystokinin-2 receptor antagonists, with one compound exhibiting promising pharmacokinetic properties and potential in vivo inhibition of pentagastrin-stimulated acid secretion (Allison et al., 2006).

Chemical Synthesis and Characterization

  • Nanomagnetic Reusable Catalyst : Ghorbani‐Choghamarani and Azadi (2015) developed Fe3O4 nanoparticles functionalized with Piperidine-4-carboxylic acid (PPCA), which acted as a novel catalyst in the synthesis of certain derivatives. This showcases the compound's potential in nanotechnology and catalysis (Ghorbani‐Choghamarani & Azadi, 2015).

  • Synthesis of Quinazolinone Derivatives : Acharyulu et al. (2008) synthesized new 4(3H)-quinazolinone derivatives using a morpholine and piperidine-4one derivative. This demonstrates the compound's utility in creating pharmacologically relevant structures (Acharyulu et al., 2008).

Surface and Antimicrobial Properties

  • Surface and Antimicrobial Properties : El-Sadek et al. (2008) explored the synthesis of unsaturated fatty N-acyl morpholide and piperidide derivatives, finding significant antimicrobial spectra and favorable surface tension properties. This underscores the compound's relevance in developing antimicrobial agents (El-Sadek et al., 2008).

Liquid Crystal and Biological Studies

  • Liquid Crystal and Biological Activities : Mahendra and Rai (2016) synthesized pyrazole substituted pyridine carboxylates and acids, key intermediates for Apixaban synthesis, using a morpholine derivative. Their study provided insights into the liquid crystalline properties and biological activities of these compounds (Mahendra & Rai, 2016).

Eigenschaften

IUPAC Name

1-morpholin-4-ylsulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5S/c13-10(14)9-1-3-11(4-2-9)18(15,16)12-5-7-17-8-6-12/h9H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXOWZOKHYBFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390527
Record name 1-(morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid

CAS RN

897766-44-8
Record name 1-(morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(Morpholine-4-sulfonyl)-piperidine-4-carboxylic acid ethyl ester (1.9 g) dissolved in methanol (80 ml) was treated at RT with 2M NaOH (15.5 ml) and the mixture was then heated at 85° C. for 12 h. The solvent was then evaporated off, the residue partitioned between methylene chloride and 1N HCL, the layers were separated and the organic layer washed with 2M aqueous KHCO3, dried over Na2SO4 and concentrated in vacuo to give 1-(morpholine-4-sulfonyl)-piperidine-4-carboxylic acid (1.37 g) as a white solid. MS (ESI): 277.08 ([M-H]−).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
15.5 mL
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.